N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-ethylpiperazine, which is achieved by reacting piperazine with ethyl bromide under basic conditions.
Pyridine Ring Functionalization: The next step involves the functionalization of the pyridine ring. This is typically done by reacting 3-bromopyridine with the 4-ethylpiperazine derivative in the presence of a palladium catalyst to form the desired pyridine-piperazine intermediate.
But-2-ynamide Formation: The final step involves the coupling of the pyridine-piperazine intermediate with but-2-ynoic acid or its derivatives under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to accommodate higher volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. Detailed studies, including molecular docking and binding assays, are often conducted to elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
- N-[[6-(4-Piperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide
- N-[[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide
Uniqueness
N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity compared to similar compounds.
Properties
IUPAC Name |
N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-5-16(21)18-13-14-6-7-15(17-12-14)20-10-8-19(4-2)9-11-20/h6-7,12H,4,8-11,13H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAPGFSBWOXVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)CNC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.